N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiazole ring and a thiophene ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the thiophene ring is a sulfur-containing heterocycle. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide typically involves the formation of the thiazole ring followed by its attachment to the thiophene-2-sulfonamide moiety. One common method involves the reaction of 2-methyl-1,3-thiazole with an appropriate ethylating agent to introduce the ethyl group at the 2-position. This intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in both the thiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives and modified sulfonamide groups.
Substitution: Various substituted thiazole and thiophene derivatives.
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its biological effects
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-thiazole: A simpler thiazole derivative with similar biological activities.
Thiophene-2-sulfonamide: A related compound with a thiophene ring and sulfonamide group.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Another sulfur-containing heterocycle with comparable properties.
Uniqueness
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide is unique due to the combination of the thiazole and thiophene rings, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S3/c1-8-12-9(7-16-8)4-5-11-17(13,14)10-3-2-6-15-10/h2-3,6-7,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTGLYWJUDMKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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